4-((3-Bromo-2-fluorophenoxy)methyl)piperidine
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Overview
Description
4-((3-Bromo-2-fluorophenoxy)methyl)piperidine is an organic compound with the molecular formula C12H15BrFNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine and fluorine-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-2-fluorophenoxy)methyl)piperidine typically involves the reaction of 3-bromo-2-fluorophenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with piperidine to form the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Bromo-2-fluorophenoxy)methyl)piperidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce an N-oxide.
Scientific Research Applications
4-((3-Bromo-2-fluorophenoxy)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Bromo-2-fluorophenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the piperidine ring can interact with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chloro-2-fluorophenoxy)methyl)piperidine
- 4-((3-Bromo-2-chlorophenoxy)methyl)piperidine
- 4-((3-Bromo-2-methylphenoxy)methyl)piperidine
Uniqueness
4-((3-Bromo-2-fluorophenoxy)methyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination of halogens can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[(3-bromo-2-fluorophenoxy)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-10-2-1-3-11(12(10)14)16-8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJWVQZPYGUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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